molecular formula C20H8Cl4O5 B1293599 Tetrachlorofluorescein CAS No. 6262-21-1

Tetrachlorofluorescein

Cat. No. B1293599
CAS RN: 6262-21-1
M. Wt: 470.1 g/mol
InChI Key: QCPFFGGFHNZBEP-UHFFFAOYSA-N
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Description

Tetrachlorofluorescein (TCF) is a synthetic compound that has been the subject of various studies due to its unique properties and applications. It is a derivative of fluorescein, a widely used fluorescent compound, and is characterized by the presence of four chlorine atoms in its molecular structure. The compound has been used in different contexts, including as a dye and in fluorescent labeling of tissues.

Synthesis Analysis

The synthesis of Tetrachlorofluorescein and its derivatives has been explored in several studies. For instance, a synthetic mixture containing 4'-bromo-4,5,6,7-tetrachlorofluorescein was prepared by direct bromination of TCF in ethanol . Improved synthetic procedures have also been reported for related compounds, such as 4,7,2',7'-tetrachloro-5(and 6)-carboxyfluorescein, with a more efficient three-step synthesis compared to the previously published seven-step synthesis .

Molecular Structure Analysis

The molecular structure of TCF derivatives has been characterized using various spectroscopic techniques. For example, the isolation and characterization of brominated TCF derivatives were achieved using 1H NMR and chemical ionization mass spectrometry . Additionally, an unidentified contaminant in commercial TCF was characterized as a new seven-membered lactone TCF isomer .

Chemical Reactions Analysis

The chemical reactions involving TCF and its derivatives often require specific conditions for successful outcomes. The isolation of 4'-bromo-4,5,6,7-tetrachlorofluorescein from a synthetic mixture was achieved using pH-zone-refining counter-current chromatography with continuous pH monitoring, which is a testament to the compound's sensitivity to pH conditions during chemical separations .

Physical and Chemical Properties Analysis

The physical and chemical properties of TCF and its derivatives are crucial for their applications. For instance, the fluorescent properties of TCF derivatives make them suitable for labeling mineralizing tissues, as demonstrated by the use of 2,4-bis[N,N'-di(carbomethyl)aminomethyl] fluorescein in conjunction with tetracycline to produce contrasting fluorescent colors in tissues . The separation techniques employed in the studies, such as counter-current chromatography and preparative reversed-phase high-performance liquid chromatography, highlight the importance of understanding the solubility and interaction of TCF with various solvents .

Scientific Research Applications

Chromatographic Studies

Tetrachlorofluorescein has been utilized in chromatographic studies. For instance, its derivative, Rose Bengal (tetraiodotetrachlorofluorescein), labelled with iodine-131, has been used to test hepatic function in medicine (Lima & Pieroni, 1959).

Environmental and Toxicological Analysis

Research has been conducted on the toxicokinetics of trichloroethylene and tetrachloroethylene in humans, providing insights into environmental exposures and their effects (Chiu, Micallef, Monster, & Bois, 2007).

Chemical Analysis and Identification

Studies have focused on separating and identifying contaminants in commercial tetrachlorofluorescein. This includes the discovery of a new seven-membered lactone TCF isomer (Weisz, Andrzejewski, Highet, & Ito, 1998).

Photodynamic Therapy

Tetrachlorofluorescein derivatives, such as Temoporfin, have been extensively studied for their application in photodynamic therapy, particularly in treating cancer (Senge & Brandt, 2011).

Fluorescence Spectroscopy

The compound has been investigated for its application in fluorescence spectroscopy, including its use in labeling mineralizing tissues for biomedical research (Suzuki & Mathews, 1966).

Laser Applications

Research on tetrachlorofluorescein has included its use in continuous laser action studies, exploring its properties under different conditions (Strome & Tuccio, 1971).

Ionization and Tautomerism Studies

The ionization and tautomerism of chloro-derivatives of fluorescein, including tetrachlorofluorescein, have been analyzed to understand their chemical behaviors in different solvents (Mchedlov-Petrossyan, 1992).

Safety And Hazards

Safety measures for handling Tetrachlorofluorescein include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

4,5,6,7-tetrachloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H8Cl4O5/c21-15-13-14(16(22)18(24)17(15)23)20(29-19(13)27)9-3-1-7(25)5-11(9)28-12-6-8(26)2-4-10(12)20/h1-6,25-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPFFGGFHNZBEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC3=C(C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H8Cl4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4038895
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy-
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Molecular Weight

470.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Tetrachlorofluorescein

CAS RN

6262-21-1, 26761-84-2
Record name 4,5,6,7-Tetrachlorofluorescein
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Record name 4,5,6,7-Tetrachlorofluorescein
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Record name Tetrachlorofluorescein
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy-
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy-
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Record name 4,5,6,7-tetrachloro-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
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Record name TETRACHLOROFLUORESCEIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,060
Citations
WR Orndorff, AJ Hemmer - Journal of the American Chemical …, 1927 - ACS Publications
C6H4—COOH 1. Fluorescein (o-quinoid) C6H4--COOH 11. Fluorescein (^-quinoid) and also Pope and Howard9 took exception to thisformula and gave reasons for believing that it has …
Number of citations: 122 pubs.acs.org
A Weisz, AL Scher, Y Ito - Journal of Chromatography A, 1996 - Elsevier
A synthetic mixture containing mainly 4′-bromo-4,5,6,7-tetrachlorofluorescein (4′BrTCF, ca. 25% by high-performance liquid chromatography) was prepared by direct bromination of …
Number of citations: 34 www.sciencedirect.com
Y Wang, H Chen, C Li, P Wu - Dyes and Pigments, 2019 - Elsevier
… work, we designed and synthesized a kind of photosensitizer through substituting the iodine atoms in RB with chlorine, namely 2′,4′,5′,7′-tetrachloro-4,5,6,7-tetrachlorofluorescein …
Number of citations: 13 www.sciencedirect.com
HW Gao, JF Zhao, QZ Yang, XH Liu, L Chen… - …, 2006 - Wiley Online Library
Biomacromolecular assembly is a research focus with the extensive interest of more and more scientists. Understanding the interaction between organic ligands and macromolecules is …
TA Khalyavka, VV Shimanovskaya, VV Strelko… - Theoretical and …, 2001 - Springer
It was shown that the rate of the phototransformations of methylene blue and tetrachlorofluorescein at titanium dioxide is determined by the crystal structure and specific surface area of …
Number of citations: 17 link.springer.com
J Tampion, P Wright, G Holt - Stain technology, 1973 - Taylor & Francis
42 STAIN TECHNOLOGY site of uptake of stains belonging to the fluorescein group, it has been discovered that at a concentration of 0.01% 4, 5, 6 7-tetrachloroffuorescein is bound to …
Number of citations: 5 www.tandfonline.com
A Weisz, D Andrzejewski, K Shinomiya, Y Ito - 1995 - ACS Publications
Samples of commercial 4,5,6,7-tetrachlorofluorescein (TCF) were subjected to pH-zone-refining countercurrent chromatography (pH-zone-refining CCC) to separate the main …
Number of citations: 7 pubs.acs.org
A Weisz, D Andrzejewski, RJ Highet… - Journal of liquid …, 1998 - Taylor & Francis
A 5-g sample of commercial 4,5,6,7-tetrachlorofluorescein (TCF) was subjected to pH-zone-refining countercurrent chromatography to separate an unidentified contaminant present in …
Number of citations: 4 www.tandfonline.com
I Mori, T Matsuo, Y Fujita, M Toyoda, K Ichitani… - Fresenius' journal of …, 1994 - Springer
A spectrofluorophotometric determination of thallium(III) is proposed. It is based on the enhancement of the fluorescence reaction of 3,4,5,6-tetrachlorofluorescein (TCF) with Pyrogallol …
Number of citations: 6 link.springer.com
DF Berry, K Harich - Journal of Environmental Quality, 2013 - Wiley Online Library
An innovative approach for measuring phytase activity (PA) in surface water is presented. A substrate analog of myo‐inositol hexakis(dihydrogen) phosphate (InsP 6 ), commonly …
Number of citations: 5 acsess.onlinelibrary.wiley.com

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